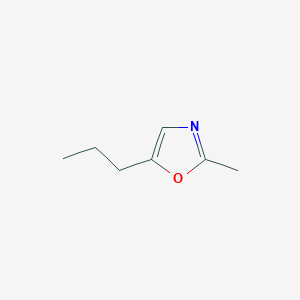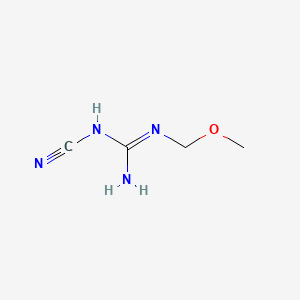
Benzoic acid, 4-(2-thienyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-(2-thienyl)-, ethyl ester is an organic compound that belongs to the class of esters. Esters are known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound features a benzoic acid moiety substituted with a thienyl group at the 4-position and an ethyl ester functional group. The presence of the thienyl group, a sulfur-containing heterocycle, adds unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(2-thienyl)-, ethyl ester typically involves the esterification of 4-(2-thienyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
4-(2-thienyl)benzoic acid+ethanolacid catalystbenzoic acid, 4-(2-thienyl)-, ethyl ester+water
The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. This method allows for efficient production and easy scalability.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-(2-thienyl)-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting esters to alcohols.
Substitution: Electrophilic aromatic substitution reactions may use reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Hydrolysis: 4-(2-thienyl)benzoic acid and ethanol.
Reduction: 4-(2-thienyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-(2-thienyl)-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of esters with biological systems.
Medicine: Research into potential pharmacological properties, such as anti-inflammatory or antimicrobial activities, is ongoing.
Industry: It is used in the production of fragrances and flavorings due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-(2-thienyl)-, ethyl ester depends on its specific application. In general, esters can interact with biological systems through hydrolysis, releasing the corresponding carboxylic acid and alcohol. The thienyl group may also interact with specific molecular targets, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, ethyl ester: Lacks the thienyl group, resulting in different chemical properties and reactivity.
4-(2-Thienyl)benzoic acid: The carboxylic acid form of the compound, which can be converted to the ester through esterification.
Thiophene derivatives: Compounds containing the thienyl group but with different substituents.
Uniqueness
The presence of both the benzoic acid moiety and the thienyl group in benzoic acid, 4-(2-thienyl)-, ethyl ester imparts unique chemical properties, making it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
75601-33-1 |
|---|---|
Fórmula molecular |
C13H12O2S |
Peso molecular |
232.30 g/mol |
Nombre IUPAC |
ethyl 4-thiophen-2-ylbenzoate |
InChI |
InChI=1S/C13H12O2S/c1-2-15-13(14)11-7-5-10(6-8-11)12-4-3-9-16-12/h3-9H,2H2,1H3 |
Clave InChI |
HUGDGQUJYNNTSA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-3,3-dimethylbutan-2-one](/img/structure/B14167207.png)

![2-Pyrimidinamine, 4-[1-(phenylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14167226.png)







![N-[2-(1H-indol-3-yl)ethyl]-8-sulfanyloctanamide](/img/structure/B14167271.png)

![Phenol, 2-[(6-quinolinylmethylene)amino]-](/img/structure/B14167274.png)

